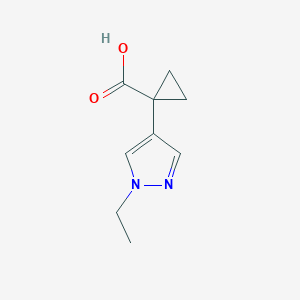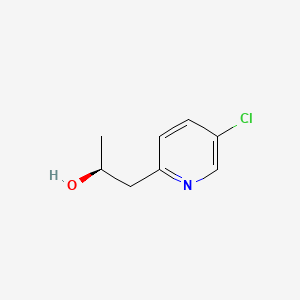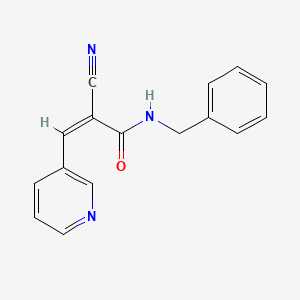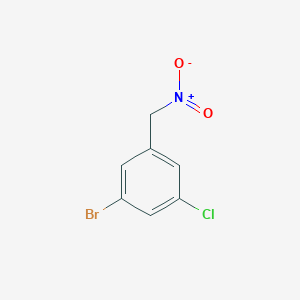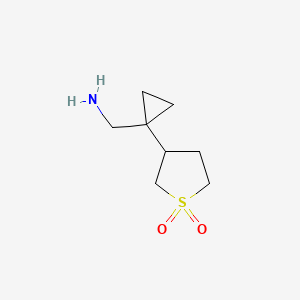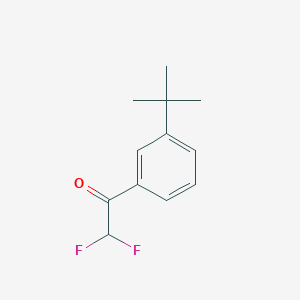
1-(3-(t-Butyl)phenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one is a fluorinated acetophenone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one typically involves the fluorination of an acetophenone derivative The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
Industrial Production Methods
Industrial production of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. For example, it has been studied as a slow-binding inhibitor of human acetylcholinesterase. The compound binds to the enzyme’s active site, forming a stable complex that inhibits its activity. This interaction involves multiple steps, including initial binding, induced fit, and formation of a transition-state analog .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone: Another fluorinated acetophenone derivative with similar structural features but different fluorine substitution patterns.
1-(3-tert-butylphenyl)-2,2-dichloroethan-1-one: A chlorinated analog with different chemical properties and reactivity.
Uniqueness
1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. The presence of fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H14F2O |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1-(3-tert-butylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H14F2O/c1-12(2,3)9-6-4-5-8(7-9)10(15)11(13)14/h4-7,11H,1-3H3 |
Clé InChI |
ACIBUVSZJSBTER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


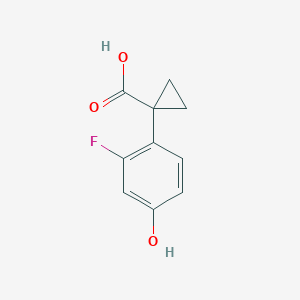
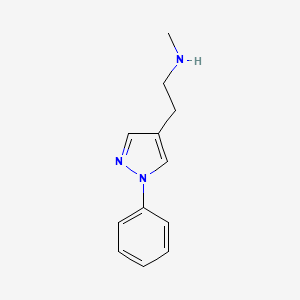

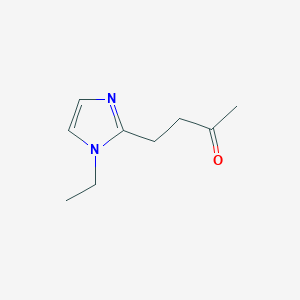

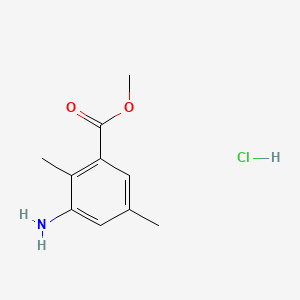
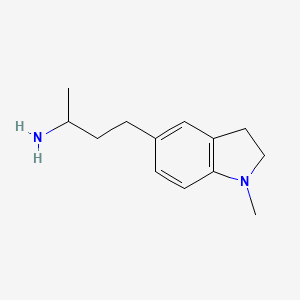
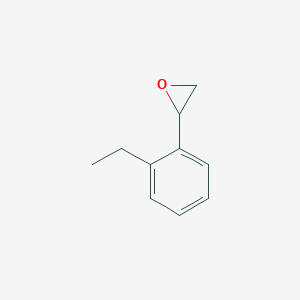
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
